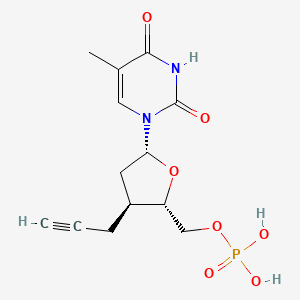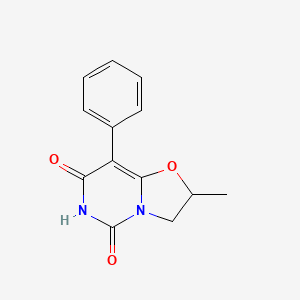
4-Aminobutyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobutyl butyrate is an organic compound that belongs to the class of esters It is formed by the esterification of butyric acid with 4-aminobutanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Aminobutyl butyrate can be synthesized through the esterification reaction between butyric acid and 4-aminobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butyric acid+4-Aminobutanol→4-Aminobutyl butyrate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be explored to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobutyl butyrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amines and esters.
Applications De Recherche Scientifique
4-Aminobutyl butyrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Aminobutyl butyrate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters, influencing neural signaling pathways. The ester group can be hydrolyzed to release butyric acid and 4-aminobutanol, which can then participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobutyric acid (GABA): A neurotransmitter in the central nervous system.
Butyl butyrate: An ester used in the flavor and fragrance industry.
4-Aminobutyl-guanidine: A compound with potential therapeutic applications.
Uniqueness
4-Aminobutyl butyrate is unique due to its dual functional groups (amino and ester), which allow it to participate in a wide range of chemical reactions and biological processes
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
4-aminobutyl butanoate |
InChI |
InChI=1S/C8H17NO2/c1-2-5-8(10)11-7-4-3-6-9/h2-7,9H2,1H3 |
Clé InChI |
QTFMYQSMYDOADZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


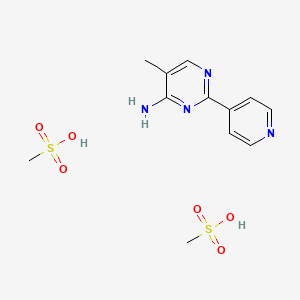
![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
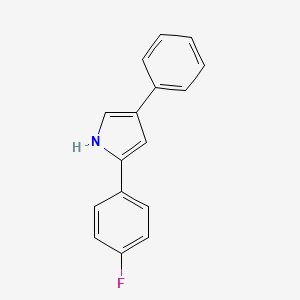
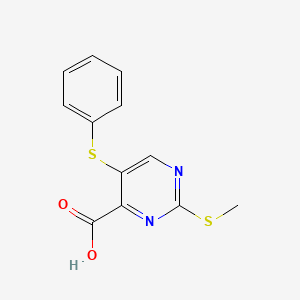
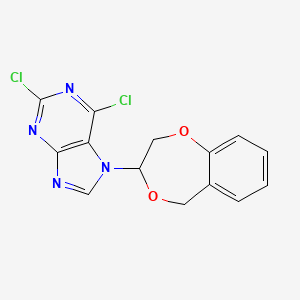

![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
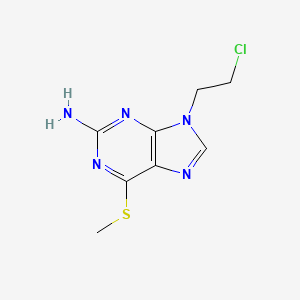
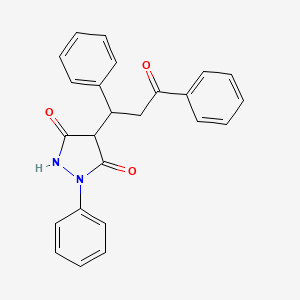
![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)
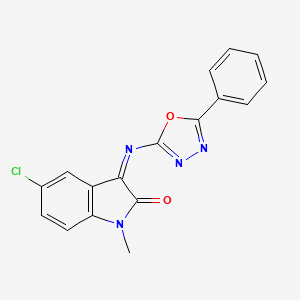
![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)
